Methyl 4-bromo-2-fluoro-3-hydroxybenzoate
Description
Significance of Halogenated and Hydroxylated Benzoate (B1203000) Esters in Synthetic Chemistry
Halogenated and hydroxylated benzoate esters are critical precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of halogens (F, Cl, Br, I) on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. epa.gov This versatility allows chemists to introduce complex substituents at specific positions on the benzene (B151609) ring.
The hydroxyl group (-OH) and the methyl ester group (-COOCH₃) further enhance the synthetic utility of these molecules. The hydroxyl group can be converted into an ether or an ester, or it can act as a directing group in electrophilic aromatic substitution reactions. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for chemical modification, such as amide bond formation. The specific arrangement of these functional groups in compounds like Methyl 4-bromo-2-fluoro-3-hydroxybenzoate allows for regioselective transformations, making them sought-after intermediates in multi-step syntheses. For instance, related halogenated benzoate derivatives have been investigated for their potent antifungal activities, highlighting the importance of this class of compounds in medicinal chemistry. tcichemicals.com
Research Context and Theoretical Frameworks for Aromatic Systems
The chemical behavior of this compound is governed by the electronic properties of its substituents on the aromatic ring. Aromatic systems are cyclic, planar, and fully conjugated, with a characteristic stability often referred to as resonance energy. sigmaaldrich.com The introduction of substituents disrupts the electron density of the benzene ring and influences its reactivity toward electrophiles and nucleophiles. orgsyn.org
The substituents on this specific molecule (bromine, fluorine, hydroxyl, and methyl carboxylate) exert competing electronic effects:
Fluorine and Bromine (Halogens): These are electronegative atoms that withdraw electron density from the ring via the inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the ring through the resonance effect (+M), albeit weakly for halogens.
Methyl Carboxylate Group (-COOCH₃): This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -M).
Scope and Objectives of Academic Inquiry for this compound
While extensive published research specifically detailing the applications of this compound is limited, the academic inquiry into such a molecule is driven by its potential as a specialized chemical building block. The unique 1,2,3,4-substitution pattern offers significant opportunities for creating highly functionalized and sterically hindered target molecules that would be difficult to access through other synthetic routes.
The primary objectives for studying this compound include:
Exploitation as a Synthetic Intermediate: Its distinct functional groups are positioned to allow for selective, sequential reactions. For example, the bromine atom can be used for a cross-coupling reaction, while the hydroxyl and ester groups can be modified in subsequent steps.
Investigation of Regioselectivity: The compound serves as an excellent model for studying how the combination of activating and deactivating groups in close proximity directs the outcome of further substitution reactions on the aromatic ring.
Development of Novel Compounds: It can be used as a starting material for the synthesis of new chemical entities with potential applications in materials science or as biologically active agents. The synthesis of related fluorinated and brominated benzoates is often a key step in the development of novel pharmaceutical potentiators. amazonaws.com
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. Detailed experimental data such as melting point and boiling point are not widely available in published literature, reflecting its status as a specialized research chemical.
| Property | Data | Source(s) |
| IUPAC Name | This compound | chemicalbook.com |
| CAS Number | 1807041-95-7 | grosseron.comchemicalbook.comaksci.comsynhet.comfujifilm.com |
| Molecular Formula | C₈H₆BrFO₃ | chemicalbook.comaksci.com |
| Molecular Weight | 249.03 g/mol | grosseron.comaksci.com |
| Physical Form | Solid | N/A |
| Purity | Typically ≥95% | grosseron.comaksci.comsynhet.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSVMMFEBLTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Methyl 4 Bromo 2 Fluoro 3 Hydroxybenzoate and Its Congeners
Strategies for de novo Synthesis of Methyl 4-bromo-2-fluoro-3-hydroxybenzoate
The direct construction of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of regiochemical control and functional group compatibility.
A common and direct method for the synthesis of methyl esters from their corresponding carboxylic acids is through esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a foundational method. A more reactive variation of this process involves the use of thionyl chloride (SOCl₂) with the alcohol.
In this approach, 4-bromo-2-fluoro-3-hydroxybenzoic acid serves as the immediate precursor. The reaction with methanol, facilitated by thionyl chloride, efficiently converts the carboxylic acid to its methyl ester. Thionyl chloride first reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form a highly reactive acylium ion intermediate, readily attacked by methanol to yield the final ester product. This method is particularly effective as it proceeds under relatively mild conditions and the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which drives the reaction to completion.
A representative procedure for a structurally similar compound, Methyl 4-fluoro-3-hydroxybenzoate, involves dissolving the parent acid in methanol at 0°C, followed by the dropwise addition of thionyl chloride. The mixture is then heated to drive the reaction to completion. After the reaction, a standard workup procedure involving extraction and washing is used to isolate the pure ester.
Table 1: Example Esterification Reaction Conditions
| Precursor | Reagents | Conditions | Product |
|---|---|---|---|
| 4-bromo-2-fluoro-3-hydroxybenzoic acid | Methanol, Thionyl Chloride | 0°C to 70°C | This compound |
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a benzene (B151609) ring. The regiochemical outcome of EAS is dictated by the directing effects of the substituents already present on the ring. For a precursor like methyl 2-fluoro-3-hydroxybenzoate, the existing groups would direct the position of an incoming electrophile, such as a bromine atom.
The hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing activators, while the methyl ester (-COOCH₃) group is a meta-directing deactivator. The powerful activating and ortho-directing influence of the hydroxyl group is typically dominant. Therefore, bromination of methyl 2-fluoro-3-hydroxybenzoate would be expected to occur at the positions ortho or para to the hydroxyl group. Given the substitution pattern, the C4 position is para to the hydroxyl group and is a plausible site for bromination.
Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) can be used for regioselective bromination. mdpi.com The choice of brominating agent and reaction conditions can be optimized to favor the desired isomer and minimize the formation of byproducts. mdpi.com While direct hydroxylation of an aromatic ring can be challenging, certain specialized reagents and conditions can achieve this transformation, although it is often more feasible to introduce the hydroxyl group via other means, such as through the hydrolysis of a methoxy (B1213986) group or a Sandmeyer reaction on an amino group.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce a substituent with high regioselectivity. wikipedia.org
In the context of benzoate (B1203000) systems, the carboxylate group (formed by the deprotonation of the benzoic acid or its derivative) can act as a DMG. For a substrate like methyl 2-fluoro-3-hydroxybenzoate, the methoxycarbonyl group, along with the fluoro and hydroxyl groups, would influence the site of lithiation. The heteroatoms in these groups can act as Lewis bases, coordinating with the lithium atom of the alkyllithium base. wikipedia.org This complex-induced proximity effect (CIPE) lowers the kinetic barrier for deprotonation at the ortho position. baranlab.org
For instance, starting with a precursor like methyl 2-fluoro-3-hydroxybenzoate, treatment with a strong lithium amide base at low temperatures could selectively deprotonate the C4 position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to install the bromine atom at the desired position. This strategy offers a precise method for constructing highly substituted aromatic rings that might be difficult to access through classical electrophilic substitution. uwindsor.ca
Copper-catalyzed reactions have emerged as versatile tools in organic synthesis, including the formation of C-O bonds for the synthesis of phenols and their derivatives. While direct copper-catalyzed hydroxylation of an aryl halide can be challenging, related cross-coupling methodologies are well-established. For example, a copper catalyst can facilitate the coupling of an aryl halide with a hydroxide source.
More advanced copper-catalyzed methods involve C-H functionalization, where a C-H bond is directly converted into a C-O bond. Although a direct one-step synthesis of this compound using this method is not prominently documented, the principles of copper catalysis are relevant for the synthesis of its precursors. For example, copper catalysis can be employed in the synthesis of substituted morpholines from various starting materials, demonstrating its utility in complex molecule formation. nih.gov The development of copper-catalyzed C(sp²)–H functionalization and annulation of benzoic acids further highlights the potential of these methods in the synthesis of complex aromatic systems. figshare.com
Precursor Synthesis and Functional Group Interconversions Relevant to this compound
The synthesis of the target compound often relies on the availability of appropriately substituted precursors. The preparation of these precursors involves a series of reactions to install the required halogen and hydroxyl groups at the correct positions on the benzoic acid framework.
The synthesis of the key precursor, 4-bromo-2-fluoro-3-hydroxybenzoic acid, would likely start from simpler, commercially available substituted benzoic acids or toluenes. researchgate.net A plausible synthetic route could involve multiple steps of electrophilic aromatic substitution and functional group interconversion.
For example, a synthesis could begin with a fluorinated benzoic acid. The introduction of a hydroxyl group can be achieved through various methods, such as the nucleophilic aromatic substitution of a fluorine atom in a highly activated ring (e.g., 2,4-difluorobenzoic acid treated with NaOH in DMSO). chemicalbook.com Bromination can then be carried out on the resulting hydroxybenzoic acid. The reaction of 3-hydroxybenzoic acid with bromine in acetic acid and sulfuric acid yields 4-bromo-2-hydroxy-benzoic acid, demonstrating a method for introducing bromine ortho and para to a hydroxyl group. chemicalbook.com
Another powerful method for introducing functional groups is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halide or other groups. A synthetic route could therefore involve a nitration step, followed by reduction of the nitro group to an amine, diazotization, and subsequent reaction with a bromide source. A patent describes a multi-step synthesis of 2,4-difluoro-3-hydroxybenzoic acid starting from 3,4,5-trifluoronitrobenzene, involving steps like methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com This illustrates the complexity and multi-step nature often required to synthesize polysubstituted benzoic acids.
Table 2: Key Precursor Synthetic Reactions
| Starting Material | Key Transformation | Reagents | Product | Reference |
|---|---|---|---|---|
| 3-Hydroxybenzoic acid | Bromination | Bromine, Acetic Acid, Sulfuric Acid | 4-bromo-2-hydroxy-benzoic acid | chemicalbook.com |
| 2,4-Difluorobenzoic acid | Hydroxylation (SNAr) | NaOH, DMSO | 4-fluoro-2-hydroxybenzoic acid | chemicalbook.com |
| 3,5-difluoro-4-anisidine | Bromination | N-bromosuccinimide (NBS), DMF | 3,5-difluoro-2-bromo-4-anisidine | google.com |
Introduction of the Ester Moiety via Diazomethane or Similar Methods
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. While diazomethane is a classic reagent for this purpose, offering high yields under mild conditions, its toxicity and explosive nature have led to the widespread adoption of safer and more convenient alternatives, especially in larger-scale preparations.
A common and effective method for the synthesis of compounds like Methyl 4-fluoro-3-hydroxybenzoate from its carboxylic acid precursor, 4-bromo-2-fluoro-3-hydroxybenzoic acid, involves the use of thionyl chloride in methanol. In a typical procedure, the carboxylic acid is dissolved in methanol and cooled. Thionyl chloride is then added dropwise, leading to the in situ formation of methyl chloroformate, which then esterifies the carboxylic acid. This method is efficient and avoids the hazards associated with diazomethane.
Another established method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
For more specialized applications, particularly when milder conditions are required to avoid side reactions with other sensitive functional groups, reagents like (trimethylsilyl)diazomethane can be employed. This reagent is a safer alternative to diazomethane and reacts with carboxylic acids to form methyl esters in high yields.
Advanced Synthetic Transformations Involving this compound
The presence of multiple reactive sites on the this compound scaffold allows for a diverse range of subsequent chemical modifications. These transformations are crucial for building molecular complexity and accessing a wide array of derivative compounds.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromine or Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. The feasibility of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).
The hydroxyl and ester groups on the ring, particularly their positions relative to the halogens, influence the reactivity of the C-F and C-Br bonds towards nucleophilic attack. Electron-withdrawing groups positioned ortho or para to the leaving group are necessary to sufficiently activate the ring for SNAr. The relative positions of the substituents in this compound will dictate which halogen is more susceptible to substitution and the types of nucleophiles that can be effectively employed. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.
Oxidative Transformations of Aromatic Side Chains (if present) or Hydroxyl Groups
The phenolic hydroxyl group in this compound is susceptible to oxidation. Under controlled conditions, phenols can be oxidized to various products, including quinones. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions.
Common oxidizing agents for phenols include Fremy's salt (potassium nitrosodisulfonate), which can selectively oxidize phenols to quinones. Other reagents like chromic acid, manganese dioxide, and certain peroxy acids can also be employed, although they may be less selective and could potentially react with other functional groups in the molecule. The substitution pattern on the aromatic ring will influence the ease of oxidation and the structure of the resulting quinone. For this compound, oxidation would likely lead to a substituted ortho- or para-benzoquinone, depending on the regioselectivity of the reaction.
Reductive Processes of Ester and Aromatic Halogen Functions
The functional groups of this compound can also undergo various reductive transformations. The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (4-bromo-2-fluoro-3-hydroxyphenyl)methanol. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters but might be used if a more selective reduction is needed elsewhere in a more complex molecule.
The aromatic halogen atoms can be removed through a process called hydrodehalogenation. This is typically achieved through catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The relative ease of reduction for the C-Br and C-F bonds can vary, with the C-Br bond generally being more susceptible to cleavage under these conditions than the more stable C-F bond. This differential reactivity can potentially allow for selective de-bromination.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most widely used of these transformations.
This compound, with its aryl bromide moiety, is a suitable substrate for Suzuki-Miyaura coupling. In this reaction, the C-Br bond is selectively activated by a palladium(0) catalyst to undergo oxidative addition. The resulting organopalladium species then reacts with an organoboron reagent, such as a boronic acid or a boronic ester, in a process called transmetalation. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.
The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions depend on the specific substrates being coupled. The Suzuki-Miyaura reaction on this compound would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the benzene ring.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 2-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylate |
| This compound | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | Methyl 2-fluoro-3-hydroxy-4-(pyridin-3-yl)benzoate |
| This compound | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | Methyl 2-fluoro-3-hydroxy-4-(thiophen-2-yl)benzoate |
Derivatization Strategies for Enhancing Molecular Complexity (e.g., via PMB protection/deprotection)
To facilitate more complex synthetic sequences, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. The phenolic hydroxyl group of this compound can be protected using a variety of protecting groups.
One common protecting group for phenols is the p-methoxybenzyl (PMB) ether. The PMB group is introduced by reacting the phenol (B47542) with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base, such as sodium hydride or potassium carbonate. The resulting PMB ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive.
Spectroscopic and Structural Characterization in Research of Methyl 4 Bromo 2 Fluoro 3 Hydroxybenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-bromo-2-fluoro-3-hydroxybenzoate, a comprehensive NMR analysis involves a suite of one-dimensional and two-dimensional experiments.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups, as well as the electron-donating effect of the hydroxyl group. The coupling between adjacent aromatic protons would result in specific splitting patterns, which can be used to determine their relative positions on the benzene (B151609) ring. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Hypothetical ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| OCH₃ | Value | Singlet | N/A |
| Ar-H | Value | Doublet | J-value |
| Ar-H | Value | Doublet | J-value |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). In the ¹³C NMR spectrum of this compound, separate signals would be observed for the carbonyl carbon of the ester, the carbon of the methyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the bromine atom (C-4) and the carbon attached to the fluorine atom (C-2) would show characteristic shifts and coupling with the fluorine atom.
Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | Value |
| C-OCH₃ | Value |
| C-1 | Value |
| C-2 | Value (d, JC-F) |
| C-3 | Value |
| C-4 | Value |
| C-5 | Value |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JF-H) would result in a splitting of the fluorine signal, typically a doublet of doublets if coupled to two non-equivalent aromatic protons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, confirming the positions of the aromatic protons relative to each other.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the aromatic ring and the methyl group.
Vibrational Spectroscopy Studies for Functional Group and Molecular Structure Analysis
Fourier-Transform Infrared (FT-IR) for Characteristic Vibrations
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A strong, broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would appear as a sharp, intense peak around 1730-1700 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester and the phenol (B47542) would be found in the 1300-1000 cm⁻¹ region. The presence of the C-Br and C-F bonds would also result in characteristic absorptions in the fingerprint region of the spectrum.
Hypothetical FT-IR Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydroxyl) | Value | Broad, Strong |
| C-H stretch (aromatic) | Value | Medium |
| C=O stretch (ester) | Value | Strong, Sharp |
| C=C stretch (aromatic) | Value | Medium-Weak |
| C-O stretch (ester/phenol) | Value | Medium |
| C-F stretch | Value | Medium |
Raman Spectroscopy for Molecular Symmetries and Vibrational Modes
For instance, studies on similar molecules like benzoate (B1203000) anions reveal that vibrational energy can be channeled along specific pathways, such as from a C-H stretch to a ring stretch. nih.gov The substitution pattern on the benzene ring significantly influences the vibrational frequencies. The presence of electron-withdrawing groups like bromine and fluorine, and an electron-donating hydroxyl group, would lead to complex shifts in the Raman bands compared to unsubstituted methyl benzoate. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental Raman spectroscopy to assign the observed vibrational modes accurately. researchgate.net
Table 1: Expected Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Benzene Ring | C-H stretch | 3000 - 3100 |
| Ring stretching | 1400 - 1650 | |
| Carbonyl (C=O) | Stretch | 1700 - 1730 |
| Hydroxyl (O-H) | Stretch | 3200 - 3600 (broad) |
| C-Br | Stretch | 500 - 600 |
| C-F | Stretch | 1000 - 1400 |
Note: These are general ranges and the actual values for this compound may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of "this compound."
High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the precise molecular weight of "this compound," allowing for the determination of its elemental composition with high accuracy. For ortho-substituted benzoic acid esters, HRMS can reveal characteristic fragmentation patterns, such as the loss of water or an alcohol, which may not be as prominent in their meta and para isomers. nih.gov
The fragmentation of benzoate esters in mass spectrometry typically involves cleavage adjacent to the carbonyl group. libretexts.org For "this compound," characteristic fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is extensively used to confirm the identity and assess the purity of compounds like "this compound."
In an LC-MS analysis, the compound is first separated from any impurities on an HPLC column. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum of the compound, confirming its molecular weight. psu.eduvu.edu.au The use of tandem mass spectrometry (MS/MS) can further enhance structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. psu.edu For instance, in the analysis of benzoic acid derivatives, LC-MS/MS can monitor specific collision-induced dissociation channels to enhance selectivity and sensitivity. psu.edu
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination
Although a crystal structure for "this compound" is not available in the provided search results, studies on similar substituted benzoates offer valuable insights. For example, the crystal structure of Methyl 4-bromo-3-hydroxybenzoate reveals that the methoxycarbonyl group is twisted at a dihedral angle of 8.06 (4)° with respect to the benzene ring. nih.govresearchgate.net In the solid state, molecules of this related compound are connected by intermolecular O-H···O hydrogen bonds, forming helical chains. nih.govresearchgate.net Similar intermolecular interactions would be expected to play a crucial role in the crystal packing of "this compound." The presence of the additional fluorine atom would likely influence the crystal packing and intermolecular interactions.
Table 2: Crystallographic Data for the Related Compound Methyl 4-bromo-3-hydroxybenzoate
| Parameter | Value | Reference |
| Chemical Formula | C₈H₇BrO₃ | nih.gov |
| Molecular Weight | 231.05 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.812 (4) | nih.gov |
| b (Å) | 6.317 (2) | nih.gov |
| c (Å) | 12.490 (5) | nih.gov |
| β (°) | 100.164 (6) | nih.gov |
| Volume (ų) | 839.7 (5) | nih.gov |
| Z | 4 | nih.gov |
Chromatographic Methods for Purity Assessment and Separation Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of "this compound" and for developing methods for its separation from related compounds and impurities.
Developing and validating an HPLC method is crucial for the routine analysis and quality control of "this compound." This process involves selecting an appropriate stationary phase (column), mobile phase, and detector.
For the separation of bromophenolic compounds and other substituted benzoates, reversed-phase HPLC is commonly employed. mdpi.comnih.gov A typical method would utilize a C8 or C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. vu.edu.aumdpi.comnih.gov The method would be optimized by adjusting the gradient, flow rate, and detection wavelength to achieve good separation and sensitivity. nih.gov
Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures that the analytical method is reliable, accurate, and precise. mdpi.comnih.gov Validation parameters typically include linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov
Table 3: Typical HPLC Method Parameters for Analysis of Substituted Benzoates
| Parameter | Typical Conditions | Reference |
| Column | C8 or C18 reversed-phase | mdpi.comnih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier | vu.edu.aumdpi.comnih.govresearchgate.net |
| Detection | UV, typically in the range of 210-260 nm | researchgate.netresearchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |
| Injection Volume | 5 - 20 µL | researchgate.netresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. In the analysis of "this compound," UPLC provides a powerful tool for purity assessment, impurity profiling, and quantitative analysis, ensuring the high quality required for research and development applications.
While specific UPLC analytical methods for "this compound" are not extensively detailed in publicly available literature, a representative method can be constructed based on established principles for the analysis of related aromatic compounds, such as substituted benzoic acids and their esters. The structural components of the target molecule—a substituted benzene ring—allow for strong ultraviolet (UV) absorbance, making UV detection a suitable and common choice for this class of compounds.
A typical UPLC method for the analysis of "this compound" would involve a reversed-phase column, likely a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an aqueous component (such as water with a pH-adjusting additive like formic acid or a buffer) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any potential impurities with varying polarities.
The enhanced resolution of UPLC is particularly advantageous for separating "this compound" from structurally similar process impurities or degradation products. These might include isomers, precursors from the synthesis, or byproducts with minor structural modifications. The high efficiency of UPLC columns allows for sharper and narrower peaks, leading to better separation and more accurate quantification of these closely related species.
A hypothetical UPLC analysis for "this compound" could yield the following chromatographic parameters and results, demonstrating the technique's capability for providing high-resolution separation.
Representative UPLC Method Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Hypothetical Chromatographic Data
| Compound | Retention Time (min) | Resolution (Rs) |
| Potential Precursor (e.g., 4-bromo-2-fluoro-3-hydroxybenzoic acid) | 2.1 | - |
| This compound | 3.5 | > 2.0 |
| Potential Isomeric Impurity | 3.8 | > 1.8 |
This representative data illustrates the ability of UPLC to provide baseline resolution between the main analyte and its potential impurities within a short analysis time. The high resolution ensures that the purity of "this compound" can be accurately determined, which is a critical aspect of its characterization in a research context. The rapid analysis time offered by UPLC also increases sample throughput, making it an efficient technique for routine quality control and in-process monitoring during synthesis.
Computational and Theoretical Investigations of Methyl 4 Bromo 2 Fluoro 3 Hydroxybenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For a compound like Methyl 4-bromo-2-fluoro-3-hydroxybenzoate, DFT calculations would provide valuable insights into its behavior at a molecular level. Such studies are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic systems. semanticscholar.org
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT calculation. Actual values would require a dedicated computational study.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Br | 1.890 | ||
| C-F | 1.350 | ||
| C-O (hydroxyl) | 1.360 | ||
| C=O (carbonyl) | 1.210 | ||
| O-H | 0.960 | ||
| C-C-Br | 120.5 | ||
| C-C-F | 119.8 | ||
| C-C-O (hydroxyl) | 118.0 |
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
The calculated vibrational frequencies can be correlated with experimental spectra to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups (e.g., C=O stretch, O-H stretch, C-F stretch). This comparison between theoretical and experimental spectra provides a powerful method for structural confirmation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity. A smaller energy gap suggests a more reactive molecule.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be centered on the electron-withdrawing ester group. Analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative and represents the type of data that would be generated from a DFT calculation.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.80 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue colors indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intermolecular interactions. It provides information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi), and the extent of electron delocalization.
NBO analysis can quantify the strength of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent fluorine or carbonyl oxygen. It can also provide insights into the hyperconjugative interactions that contribute to the stability of the molecule.
DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule, such as its enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature. These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of chemical reactions in which it might participate.
By calculating these properties for different conformers, the relative populations at a given temperature can be determined. Furthermore, these calculations can provide an estimate of the heat of formation of the compound.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
There is currently no specific research available that details the quantum chemical modeling of reaction mechanisms or the identification of transition states for this compound. Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) to map out the energy landscape of a chemical reaction involving the molecule. This would allow for the characterization of reactants, products, intermediates, and the high-energy transition states that connect them, providing a comprehensive understanding of the reaction's feasibility and kinetics.
Non-Linear Optical (NLO) Properties and First Hyperpolarizability Studies
Investigations into the Non-Linear Optical (NLO) properties and the first hyperpolarizability of this compound have not been reported in the available literature. NLO materials are of significant interest for their potential applications in photonics and optoelectronics. jhuapl.edu Computational studies in this area would typically calculate properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to predict a molecule's NLO response. researchgate.net For instance, studies on related benzoic acid derivatives have utilized DFT calculations to evaluate their NLO potential. researchgate.net However, specific values for this compound are not available.
To provide a hypothetical context, should such studies be performed, the results would likely be presented in a table similar to this:
| Computational Parameter | Hypothetical Value |
| Dipole Moment (μ) in Debye | Data not available |
| Mean Polarizability (α) in esu | Data not available |
| First Hyperpolarizability (β) in esu | Data not available |
Structure-Property Relationship (SPR) Studies using Computational Approaches
Specific structure-property relationship (SPR) studies for this compound using computational approaches are not found in the current body of scientific literature. SPR studies aim to establish a correlation between a molecule's chemical structure and its physicochemical properties. For this compound, computational SPR studies could explore how the presence and position of the bromo, fluoro, and hydroxy substituents on the benzoate (B1203000) ring influence its electronic properties, reactivity, and potential biological activity. These studies often involve the calculation of various molecular descriptors.
A representative table of computed molecular descriptors that would be part of an SPR study is shown below, with placeholder values as no specific data exists for this compound.
| Molecular Descriptor | Hypothetical Value |
| Molecular Weight | 249.03 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | 46.53 Ų chemscene.com |
| LogP | 2.08 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
| Rotatable Bonds | 1 chemscene.com |
Research Applications and Advanced Studies of Methyl 4 Bromo 2 Fluoro 3 Hydroxybenzoate
Utilization in Complex Organic Synthesis as a Building Block
The unique arrangement of functional groups on Methyl 4-bromo-2-fluoro-3-hydroxybenzoate makes it a versatile building block in organic synthesis. Chemists can selectively modify each group to construct more complex molecular architectures. For instance, the hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed or converted to an amide, and the bromo and fluoro substituents can influence the reactivity of the aromatic ring or be used in cross-coupling reactions.
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1807041-95-7 | chemscene.com |
| Molecular Formula | C₈H₆BrFO₃ | chemscene.com |
| Molecular Weight | 249.03 g/mol | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Substituted benzoates are fundamental precursors in the pharmaceutical industry. While specific pathways originating directly from this compound are proprietary or less documented in public literature, the utility of its close isomers and related structures is well-established. For example, related hydroxybenzoate derivatives are used in the synthesis of broad-spectrum antimicrobials. nih.gov The presence of halogen and hydroxyl groups is a common strategy to enhance the biological activity of potential drug candidates. researchgate.net Specifically, the bromination of a lead compound can increase its affinity for drug targets through halogen bonding and improve pharmacokinetic properties. researchgate.net The structural motif of this compound, available as a chemical building block, is therefore valuable for the synthesis of new pharmaceutical intermediates and potential inhibitors or agonists for various biological targets. bldpharm.combldpharm.com
In agrochemical research, halogenated aromatic compounds are crucial intermediates for developing new herbicides, fungicides, and insecticides. The functional groups on this compound allow for its incorporation into larger, more complex molecules with desired pesticidal activities. Halogenation is a common technique used to improve the efficacy of natural and synthetic compounds in agrochemical applications. researchgate.net The synthesis of 3-bromo-4-fluoro-benzoic acid, a related structure, highlights the industrial relevance of such halogenated precursors. google.com The specific combination of a bromine atom, a fluorine atom, and a hydroxyl group offers a scaffold that can be elaborated to optimize biological activity, selectivity, and environmental stability in new agrochemical products.
The development of advanced materials often relies on monomers with specific functional properties. The hydroxyl and ester groups of this compound make it a potential monomer for the synthesis of polyesters and other polymers. The presence of multiple functional groups, including amino and hydroxyl moieties on precursor molecules, can be exploited to promote interaction with target analytes in the formation of specialized materials like molecularly imprinted polymers. mdpi.com Furthermore, the rigid, planar structure of the substituted benzene (B151609) ring, combined with the polarizability of the bromine atom, are features often sought in the design of liquid crystals. These materials require molecules with anisotropic shapes and specific intermolecular interactions to form their characteristic ordered phases.
Future Directions and Emerging Research Avenues
Machine Learning and Artificial Intelligence in Predictive Chemistry for Compound Optimization
The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is a rapidly evolving field that promises to revolutionize the process of compound optimization. For specialized molecules such as this compound, these computational approaches offer a pathway to rapidly predict physicochemical properties, biological activity, and potential applications, thereby accelerating research and development timelines. By leveraging vast datasets of chemical information, ML models can identify complex structure-activity relationships (SAR) and structure-property relationships (SPR) that are not immediately obvious through traditional analysis.
Machine learning algorithms can be trained on existing experimental data to build predictive models for a wide range of molecular attributes. nih.gov These models are crucial in the early stages of drug discovery and materials science for filtering large virtual libraries of compounds to identify candidates with a higher probability of success. nih.gov This in silico screening process saves significant time and resources compared to traditional high-throughput screening (HTS). beilstein-journals.org
For a compound like this compound, with its specific substitution pattern of bromo, fluoro, and hydroxyl groups on a benzoate (B1203000) core, ML models can be particularly insightful. The interplay of these functional groups determines the molecule's electronic and steric properties, which in turn dictate its reactivity and interaction with biological targets.
Predictive Modeling for Benzoic Acid Derivatives
While specific ML studies on this compound are not yet prevalent in published literature, the methodologies are well-established for the broader class of benzoic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, a classic example of machine learning in chemistry, have been successfully applied to this class of compounds. For instance, QSAR models have been developed to predict the toxicity of substituted benzoic acids, revealing that the type and position of substituents significantly influence their biological effects. nih.gov Such models often use molecular descriptors that quantify various aspects of a molecule's structure, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.
A study on p-hydroxy benzoic acid derivatives demonstrated that their antimicrobial activity could be effectively modeled using QSAR, identifying key molecular descriptors that govern their efficacy. nih.gov Similarly, research on p-amino benzoic acid derivatives has shown that electronic parameters are crucial in explaining their antimicrobial properties. chitkara.edu.in These findings underscore the potential of applying similar predictive modeling techniques to this compound to elucidate its potential biological activities.
In Silico Characterization as a Foundation for Machine Learning
The foundation for any machine learning model is high-quality data. In the context of predictive chemistry, this data is often generated through computational methods such as Density Functional Theory (DFT) and molecular docking. An illustrative example is the in silico study of the closely related compound, methyl 4-bromo-2-fluorobenzoate. scispace.comresearchgate.net In this research, various molecular properties were calculated, which are precisely the types of descriptors used to train ML models.
These computational studies provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's ability to participate in chemical reactions.
Below is a table summarizing key computational data for methyl 4-bromo-2-fluorobenzoate, which would be typical inputs for a machine learning model aimed at predicting the properties of similar compounds.
| Parameter | Value | Significance in Predictive Modeling |
| HOMO Energy | -6.509 eV researchgate.net | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -4.305 eV researchgate.net | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 2.204 eV researchgate.net | An indicator of molecular stability and reactivity. |
| Stabilization Energy (NBO Analysis) | 3.63 kcal/mol (for O4=C11) researchgate.net | Quantifies the strength of specific intramolecular interactions. |
This interactive table provides a summary of computational data for methyl 4-bromo-2-fluorobenzoate, a compound structurally related to this compound. Such data is foundational for building machine learning models for property prediction.
By generating similar data for this compound and a library of related molecules, researchers can develop robust machine learning models to guide the synthesis and testing of new derivatives with optimized properties. researchgate.net This data-driven approach allows for a more targeted and efficient exploration of chemical space. acs.org
The future of optimizing compounds like this compound will likely involve a synergistic combination of automated synthesis, high-throughput screening, and advanced machine learning algorithms. youtube.com This integrated workflow will enable the rapid design-build-test-learn cycle, dramatically accelerating the discovery of new molecules with desired functionalities.
Q & A
Q. What are the common synthetic routes for Methyl 4-bromo-2-fluoro-3-hydroxybenzoate?
Methodological Answer: The synthesis typically involves halogenation and esterification of a benzoic acid precursor. Key steps include:
- Halogenation : Introducing bromine and fluorine substituents via electrophilic aromatic substitution (EAS). For example, 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1) is a potential intermediate, as halogenated benzaldehydes are precursors for ester derivatives .
- Hydroxylation : Protecting/deprotecting strategies (e.g., using acetyl groups) may be required to introduce the hydroxyl group without side reactions .
- Esterification : Reaction of the hydroxybenzoic acid derivative with methanol under acidic or basic conditions to form the methyl ester.
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR can confirm substituent positions. For example, the hydroxyl proton appears as a broad peak (~5 ppm), while aromatic protons split due to adjacent halogens .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrFO has a theoretical mass of 261.04 g/mol) .
- HPLC-PDA : Purity assessment (>97% purity is standard for research-grade compounds) .
Q. How can steric hindrance from bromo/fluoro substituents affect reaction optimization?
Methodological Answer: Bromo and fluoro groups introduce steric and electronic challenges:
- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, slowing EAS. Bromo groups act as ortho/para directors but may sterically hinder nucleophilic attacks.
- Mitigation Strategies :
- Case Study : Methyl 4-bromo-2-fluoro-3-formylbenzoate (CAS 2383830-99-5) requires controlled formylation to avoid over-substitution .
Q. How to resolve contradictory spectral data in structural elucidation?
Methodological Answer: Contradictions often arise from impurities or tautomerism. Steps include:
- Repurification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the target compound .
- Advanced NMR Techniques : F NMR clarifies fluorine environments, while 2D-COSY identifies coupling networks .
- Cross-Validation : Compare with databases like NIST Chemistry WebBook for mass spectral matches .
Example : A peak at m/z 261.04 (CHBrFO) should align with NIST reference data; deviations >0.001 Da suggest impurities .
Q. What strategies improve regioselectivity in multi-halogenated benzoate synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Directing Groups : The hydroxyl group directs electrophiles to the meta position. Pre-protection (e.g., acetylation) prevents unwanted substitution .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bromine selectively. For example, 4-bromo-3-chloro-2-fluorophenylboronic acid (CAS 2121514-49-4) enables targeted functionalization .
Q. How to analyze conflicting bioactivity data in pharmacological studies?
Methodological Answer: Bioactivity discrepancies may stem from assay conditions or compound stability:
- Dose-Response Curves : Repeat assays at varying concentrations (1–100 µM) to identify true IC values.
- Stability Testing : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) .
- Control Experiments : Compare with structurally similar compounds (e.g., ethyl 2-amino-4-bromo-3,5-difluorobenzoate, a known enzyme modulator) .
Example : If antimicrobial activity against E. coli varies between studies, check for light sensitivity or solvent residues (e.g., DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
